1-Aminooctan-3-ol
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Overview
Description
1-Aminooctan-3-ol is an organic compound with the molecular formula C8H19NO It is a derivative of octanol, featuring both an amino group (-NH2) and a hydroxyl group (-OH) on its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminooctan-3-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitrooctan-3-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 1-octene with hydroxylamine, followed by reduction with sodium borohydride.
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 1-nitrooctan-3-ol. This process involves the use of high-pressure hydrogen gas and a palladium or platinum catalyst to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: 1-Aminooctan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-aminooctan-3-one or 1-aminooctanal.
Reduction: Formation of 1-aminooctane.
Substitution: Formation of 1-chlorooctan-3-ol or 1-bromooctan-3-ol.
Scientific Research Applications
1-Aminooctan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Aminooctan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in oxidation-reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Octanol: Lacks the amino group, making it less reactive in certain chemical reactions.
1-Aminooctane: Lacks the hydroxyl group, limiting its ability to participate in oxidation-reduction reactions.
1-Aminooctan-2-ol: Similar structure but with the hydroxyl group on a different carbon, leading to different chemical properties.
Uniqueness: 1-Aminooctan-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-aminooctan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-7,9H2,1H3 |
InChI Key |
PYACXHRKEWIWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCN)O |
Origin of Product |
United States |
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